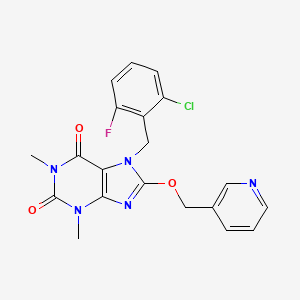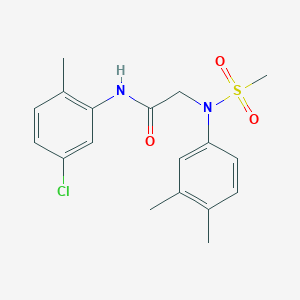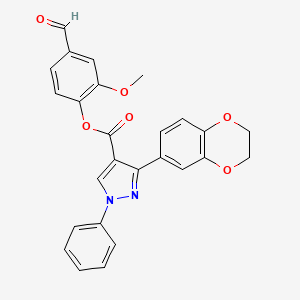![molecular formula C21H13ClF2N2O3 B3617679 3-(4-chlorophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3617679.png)
3-(4-chlorophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide, commonly known as DCQ or quinoxaline, is a synthetic compound that belongs to the class of quinoxaline derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Wirkmechanismus
The exact mechanism of action of DCQ is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DCQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
DCQ has several advantages for use in lab experiments, including its stability, solubility, and ability to penetrate cell membranes. However, it also has some limitations, including its complex synthesis process and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of DCQ, including:
1. Further investigation of its mechanism of action and potential targets for therapeutic intervention.
2. Development of new compounds based on the DCQ scaffold with improved efficacy and safety profiles.
3. Exploration of its potential use in combination with other drugs for the treatment of various diseases.
4. Investigation of its effects on different types of cancer and neurodegenerative diseases.
5. Evaluation of its potential use as a diagnostic tool for the detection of cancer and other diseases.
In conclusion, DCQ is a synthetic compound that has shown promising results in various scientific research applications. Its unique chemical structure and properties make it a valuable tool for drug discovery and the study of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
DCQ has been studied for its potential use in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, DCQ has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurobiology, DCQ has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, DCQ has been used as a scaffold for the development of new compounds with potential therapeutic properties.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-[(2,6-difluorophenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N2O3/c22-14-10-8-13(9-11-14)20-21(27)26(19-7-2-1-6-18(19)25(20)28)29-12-15-16(23)4-3-5-17(15)24/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWDUGYNXCXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=C(C=C3)Cl)OCC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B3617599.png)
![4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide](/img/structure/B3617616.png)
![N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)-2,4-dimethylbenzamide](/img/structure/B3617624.png)


![N-(3-acetylphenyl)-2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3617641.png)

![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B3617653.png)

![4-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3617673.png)


![ethyl 4-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B3617690.png)
![3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl pivalate](/img/structure/B3617697.png)